![molecular formula C19H21NS B14208928 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine CAS No. 830320-20-2](/img/structure/B14208928.png)
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine is a chemical compound that features a pyridine ring substituted with a cyclopentyl and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine typically involves the alkenylation of pyridine derivatives. One common method is the Rh(III)-catalyzed C–H alkenylation reaction, which allows for the selective formation of mono- and dialkenyl-substituted pyridines . The reaction conditions can be tuned to achieve moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antiproliferative effects.
Medicine: It could be explored for its potential therapeutic properties, including anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopentyl-1-propyne: This compound features a cyclopentyl group and a propyne moiety.
3-Cyanopyridines: These compounds have a pyridine ring with a cyano group and have been studied for their antiproliferative activity.
Uniqueness
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentyl group, phenylsulfanyl group, and pyridine ring sets it apart from other similar compounds.
Propriétés
Numéro CAS |
830320-20-2 |
|---|---|
Formule moléculaire |
C19H21NS |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-(3-cyclopentyl-2-phenylsulfanylprop-1-enyl)pyridine |
InChI |
InChI=1S/C19H21NS/c1-2-10-18(11-3-1)21-19(13-16-7-4-5-8-16)14-17-9-6-12-20-15-17/h1-3,6,9-12,14-16H,4-5,7-8,13H2 |
Clé InChI |
NPZRWPJZLLYQSM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC(=CC2=CN=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
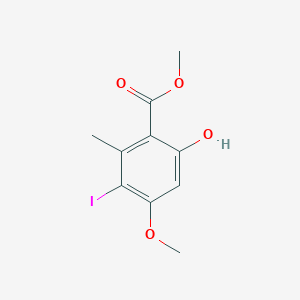
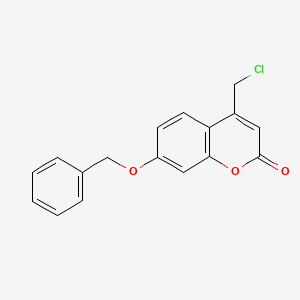
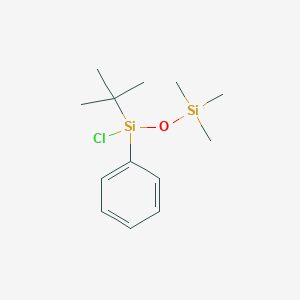
![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
![4-{4-[3-(4-Methoxyphenyl)azetidin-3-yl]phenyl}-1H-pyrazole](/img/structure/B14208881.png)
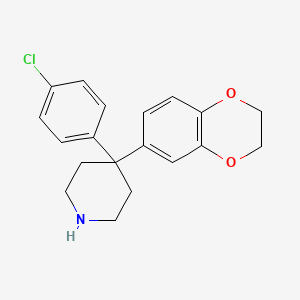
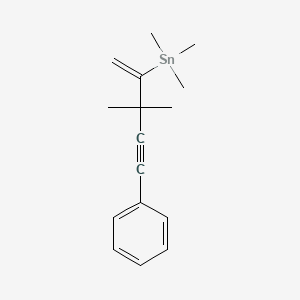
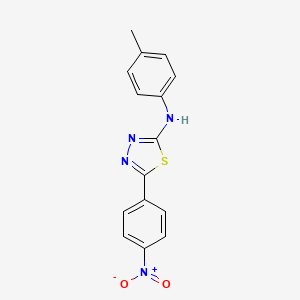
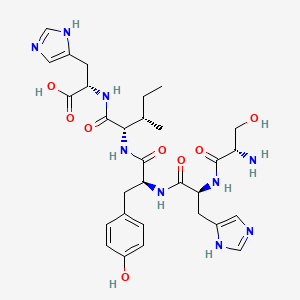
methanone](/img/structure/B14208925.png)
